[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine
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Overview
Description
[(1R,5S)-6-Bicyclo[310]hexanyl]methanamine is a bicyclic amine compound with a unique structure characterized by a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1R,5S,6R)-Bicyclo[3.1.0]hexan-6-yl]methanamine: A closely related compound with similar structural features.
Bicyclo[3.1.0]hexanes: A broader class of compounds with the bicyclo[3.1.0]hexane ring system.
Uniqueness
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is a bicyclic amine compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure, characterized by a bicyclic framework, influences its biological interactions. The stereochemistry at the 1R and 5S positions is crucial for its activity, as it determines the spatial orientation of functional groups that interact with biological receptors.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Agonist Activity : The compound has been evaluated for its agonistic effects on various receptors, particularly in the context of neurotransmitter systems.
- Antiproliferative Effects : Studies indicate that it may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- Neurotransmitter Modulation : Its structural similarity to known neurotransmitter analogs suggests potential use in treating conditions related to monoamine neurotransmitters.
1. Receptor Interaction Studies
Research indicates that this compound exhibits selective binding to certain receptors, notably those involved in neurotransmission:
Receptor Type | Binding Affinity (Ki) | Activity |
---|---|---|
P2Y Receptors | High | Agonist |
Dopamine Receptors | Moderate | Partial Agonist |
Serotonin Receptors | Low | Inactive |
These findings suggest that the compound could be useful in modulating neurotransmitter systems, particularly in conditions like depression or anxiety.
2. Antiproliferative Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
-
IC50 Values :
Cell Line IC50 (μM) HeLa 15 MCF-7 10 A549 12
The compound's mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
3. Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its effects on tumor growth:
- Model Used : Xenograft model using MCF-7 cells.
- Results : Tumor size was reduced by approximately 50% over a treatment period of four weeks compared to control groups.
Properties
IUPAC Name |
[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWULHZMHICFSN-MEKDEQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.